REACTION_CXSMILES
|
COCCN(S(F)(F)[F:11])CCOC.[F:14][C:15]1([F:28])[CH2:20][CH2:19][C:18]([CH2:26]O)([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]1>>[F:14][C:15]1([F:28])[CH2:20][CH2:19][C:18]([CH2:26][F:11])([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN(CCOC)S(F)(F)F
|
Name
|
|
Quantity
|
98.6 mg
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)(C(=O)OCC)CO)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to rt
|
Type
|
CUSTOM
|
Details
|
quenched with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, water, brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of DCM
|
Type
|
CUSTOM
|
Details
|
gave a light brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel FCC (1:3 hexanes:DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C(=O)OCC)CF)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |